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CAS No.: 1563533-04-9
Cat. No.: B1402041
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4-(4-Bromopyridin-3-yl)morpholine is a heterocyclic building block of significant interest to
the pharmaceutical and medicinal chemistry sectors. Its structure combines two key
pharmacophores: a morpholine ring and a bromopyridine core. The morpholine moiety is a
privileged feature in drug design, often incorporated to enhance aqueous solubility, improve
metabolic stability, and introduce a basic center, thereby optimizing the pharmacokinetic profile
of a drug candidate.[1][2] The bromopyridine component serves as a versatile synthetic handle,
primarily for transition metal-catalyzed cross-coupling reactions, allowing for the strategic
introduction of diverse molecular complexity.

This guide provides a comprehensive overview of 4-(4-Bromopyridin-3-yl)morpholine,
detailing its physicochemical properties, a robust synthesis protocol, methods for
characterization, and its application as a key intermediate in the synthesis of advanced drug
candidates, particularly kinase inhibitors. The protocols and insights are designed for
researchers, scientists, and professionals engaged in drug development.

Physicochemical and Safety Profile
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A thorough understanding of the compound's properties is fundamental for its effective use and
safe handling.

hvsicochemical

Property Value Reference
CAS Number 1563533-04-9 [3]
Molecular Formula CoH11BrN20

Molecular Weight 243.1 g/mol

Appearance Solid

Purity Typically 295%

InChi Key NEJKKKLFVAWAFX-

UHFFFAOYSA-N

Storage Inert atmosphere, 2-8°C

Safety and Handling

4-(4-Bromopyridin-3-yl)morpholine and its isomers are classified as irritants.[4][5] Proper
safety precautions are mandatory during handling and storage.

Hazard Statement Description

H302 / H332 Harmful if swallowed or if inhaled.[6]
H315 Causes skin irritation.[4][5]

H319 Causes serious eye irritation.[4][5]
H335 May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

o Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.
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o Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood.[5] If dust or
aerosols may be generated, use a NIOSH-approved respirator.

Storage and Disposal:

o Store the container tightly closed in a dry, cool, and well-ventilated place under an inert
atmosphere.[5]

» Dispose of contents and container in accordance with local, regional, and national
regulations. This material should be treated as hazardous waste.[7]

Synthesis Protocol: Nucleophilic Aromatic
Substitution

The synthesis of 4-(4-Bromopyridin-3-yl)morpholine is typically achieved via a nucleophilic
aromatic substitution (SNAr) reaction. This protocol describes a representative method starting
from 3,4-dibromopyridine and morpholine. The bromine atom at the 4-position of the pyridine
ring is more susceptible to nucleophilic attack due to electronic activation from the ring
nitrogen.

Workflow Diagram
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Synthesis Workflow
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Caption: Synthesis workflow for 4-(4-Bromopyridin-3-yl)morpholine.

Materials and Reagents

© 2026 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1402041/docs?utm_src=pdf-body-img#introduction-a-versatile-scaffold-in-modern-drug-discovery
https://www.benchchem.com/product/b1402041/docs?utm_src=pdf-body#introduction-a-versatile-scaffold-in-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1402041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Reagent CAS Number Quantity
3,4-Dibromopyridine 626-05-1 1.0eq
Morpholine 110-91-8 12-15eq
Potassium Carbonate (K2COs3)  584-08-7 2.0-3.0¢€q
Dimethyl Sulfoxide (DMSO) 67-68-5 ~5-10 mL/g
Ethyl Acetate (EtOAC) 141-78-6 For extraction
Brine (Saturated NacCl) 7647-14-5 For washing

Anhydrous Sodium Sulfate

7757-82-6 For drying
(Naz2S04)

Experimental Procedure

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 3,4-dibromopyridine (1.0 eq), potassium carbonate (2.5 eq), and dimethyl
sulfoxide (DMSO).

Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension at room
temperature.

Heating: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is
consumed.

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the
mixture into a beaker containing ice-water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with
ethyl acetate (EtOAC).

Washing: Combine the organic layers and wash sequentially with water and then with brine
to remove residual DMSO and inorganic salts.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes to afford the pure 4-(4-Bromopyridin-3-yl)morpholine.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step.

Technique Expected Results

Aromatic protons on the pyridine ring will appear

as distinct multiplets. Protons on the morpholine

1H NMR ) ] ) )
ring will typically appear as two triplets around
3-4 ppm.
Signals corresponding to the carbons of the
13C NMR

bromopyridine and morpholine rings.

The mass spectrum will show a characteristic
M s (ESI+) isotopic pattern for the [M+H]* ion due to the
ass Spec +
P presence of bromine (7°Br and 8Br in ~1:1

ratio). Expected m/z: ~243.0 and ~245.0.

HPLC A single major peak indicating the purity of the
compound (e.g., >95%).

Application as a Kinase Inhibitor Intermediate

4-(4-Bromopyridin-3-yl)morpholine is a valuable intermediate for constructing complex
molecules, particularly inhibitors of protein kinases, which are crucial targets in oncology.[8][9]
The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond.

Case Study: Suzuki Coupling for Biaryl Synthesis
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This protocol outlines a general procedure for the Suzuki coupling of 4-(4-Bromopyridin-3-
yl)morpholine with an arylboronic acid or ester. This reaction is fundamental in the synthesis
of many PI3K inhibitors that feature a biaryl or hetero-biaryl core.[8][10]

Reaction Diagram

Suzuki Coupling Application

4-(4-Bromopyridin-3-yl)morpholine +
Arylboronic Acid (R-B(OH)2)

eagents

Suzuki-Miyaura Coupling

Catalyst: Pd(PPhs)4 or PdClz2(dppf)
Base: Na2COs or K2COs
Solvent: Dioxane/H20 or DMF

roduct

Coupled Biaryl Product
(Core for Kinase Inhibitor)

Click to download full resolution via product page

Caption: Suzuki coupling reaction using the title compound.

Experimental Procedure (Suzuki Coupling)

 Inert Atmosphere: To a flame-dried Schlenk flask, add 4-(4-Bromopyridin-3-yl)morpholine
(1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate
(2.0-3.0 eq).

o Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add
the palladium catalyst (e.g., Pd(PPhs)4, 0.02-0.05 eq).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water (e.g., 4:1 ratio).

Heating: Heat the mixture to 80-100 °C under the inert atmosphere until the starting
materials are consumed (monitor by TLC or LC-MS).

Work-up: After cooling to room temperature, dilute the reaction with water and extract with an
organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over Na2SOa, concentrate,
and purify the residue by column chromatography or recrystallization to obtain the final biaryl
product.

Conclusion

4-(4-Bromopyridin-3-yl)morpholine stands out as a strategically important intermediate in

drug discovery. Its synthesis is straightforward, and its dual-functionality allows for the

development of complex molecular architectures with desirable drug-like properties. The

protocols and data presented here serve as a practical guide for chemists to leverage this

valuable building block in the creation of next-generation therapeutics, particularly in the

competitive field of kinase inhibitor development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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